molecular formula C31H26N4O3 B606271 BMS-935177 CAS No. 1231889-53-4

BMS-935177

Cat. No.: B606271
CAS No.: 1231889-53-4
M. Wt: 502.574
InChI Key: TVJRDCQUZMGBAB-UHFFFAOYSA-N
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Description

BMS-935177: is a small molecule drug that acts as a reversible inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a crucial enzyme in the signaling pathways of B-cell receptors and Fc receptors, playing a significant role in the immune system. This compound has shown potential in treating various immune system diseases by inhibiting Bruton’s tyrosine kinase activity .

Biochemical Analysis

Biochemical Properties

BMS-935177 plays a crucial role in biochemical reactions, particularly in B-cell receptor and Fc receptor signaling pathways . It interacts with enzymes and proteins such as BTK . The compound selectively inhibits several different readouts in B cells stimulated through the BCR . This compound has no effect on CD69 surface expression in B cells stimulated through the CD40 receptor with CD40 ligand .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits calcium flux in human Ramos B cells . It also effectively inhibits TNFα production in peripheral blood mononuclear cells (PBMCs) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is a potent and selective reversible inhibitor of BTK . It is more potent against BTK than other kinases, including the other Tec family kinases (TEC, BMX, ITK, and TXK) over which the compound is between 5- and 67-fold selective .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, when dosed orally once daily at 5, 20, and 45 mg/kg to mice, this compound inhibits anti-KLH antibodies of the IgG isotype at day 14, with statistically significant reductions at all doses .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BMS-935177 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary information held by the originating company, Bristol Myers Squibb Co. general synthetic methods for similar compounds involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods: Industrial production of this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: BMS-935177 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

    Ibrutinib: An irreversible inhibitor of Bruton’s tyrosine kinase.

    Acalabrutinib: Another irreversible inhibitor with improved selectivity.

    Rilzabrutinib: A covalent reversible inhibitor of Bruton’s tyrosine kinase.

Uniqueness of BMS-935177: this compound is unique in its reversible inhibition of Bruton’s tyrosine kinase, offering a different therapeutic profile compared to irreversible inhibitors. This reversible inhibition allows for more controlled modulation of Bruton’s tyrosine kinase activity, potentially reducing side effects and improving safety .

Properties

IUPAC Name

7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxoquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O3/c1-17-19(8-6-10-26(17)35-16-33-24-9-5-4-7-22(24)30(35)37)20-13-14-23(29(32)36)28-27(20)21-12-11-18(31(2,3)38)15-25(21)34-28/h4-16,34,38H,1-3H3,(H2,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJRDCQUZMGBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C=NC3=CC=CC=C3C2=O)C4=C5C6=C(C=C(C=C6)C(C)(C)O)NC5=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does BMS-935177 interact with Bruton's tyrosine kinase (BTK), and what are the downstream effects of this interaction?

A1: this compound, also known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, acts as a potent and selective reversible inhibitor of BTK []. While the precise binding mechanism isn't detailed in the provided abstracts, being a reversible inhibitor suggests it competes with BTK's natural substrates, preventing the enzyme from phosphorylating downstream targets. This inhibition disrupts signaling pathways crucial for B-cell receptor signaling, impacting B-cell activation, differentiation, and ultimately, their role in immune responses [, ].

Q2: What are the key structural features of this compound that contribute to its activity and selectivity for BTK?

A2: While the provided abstracts don't delve into the detailed structure-activity relationship (SAR) of this compound, they highlight that it belongs to a "novel second-generation series of potent and selective reversible carbazole inhibitors of BTK" []. This suggests that the carbazole moiety plays a crucial role in its binding to BTK. Further research into the specific pharmacophores and their interactions with the BTK active site would be needed to fully elucidate the structural basis for its activity and selectivity.

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